4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(2,4-DIMETHOXYPHENYL)-N~3~-(2,4-DIMETHYLPHENYL)-2-METHYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes both dimethoxy and dimethyl phenyl groups
Preparation Methods
The synthesis of 4-(2,4-DIMETHOXYPHENYL)-N~3~-(2,4-DIMETHYLPHENYL)-2-METHYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXAMIDE involves multiple steps. Typically, the synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the pyrimido group: This step involves the cyclization of the benzimidazole with a suitable reagent to form the pyrimido[1,2-a][1,3]benzimidazole core.
Substitution reactions: The dimethoxy and dimethyl phenyl groups are introduced through substitution reactions using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-(2,4-DIMETHOXYPHENYL)-N~3~-(2,4-DIMETHYLPHENYL)-2-METHYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the dimethoxy and dimethyl groups can be replaced by other substituents under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, and various solvents, depending on the desired transformation.
Scientific Research Applications
4-(2,4-DIMETHOXYPHENYL)-N~3~-(2,4-DIMETHYLPHENYL)-2-METHYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-DIMETHOXYPHENYL)-N~3~-(2,4-DIMETHYLPHENYL)-2-METHYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-(2,4-DIMETHOXYPHENYL)-N~3~-(2,4-DIMETHYLPHENYL)-2-METHYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXAMIDE include:
4-(2,4-DIMETHOXYPHENYL)-N~3~-(2,4-DIMETHYLPHENYL)-2-METHYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXAMIDE: This compound shares a similar core structure but may have different substituents.
1,2-Bis(3,4-dimethoxyphenyl)ethane: This compound has a similar dimethoxyphenyl group but differs in its overall structure and properties.
(3,4-Dimethoxyphenyl)acetonitrile: This compound contains the dimethoxyphenyl group but has a different functional group and applications.
Properties
Molecular Formula |
C28H28N4O3 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C28H28N4O3/c1-16-10-13-21(17(2)14-16)30-27(33)25-18(3)29-28-31-22-8-6-7-9-23(22)32(28)26(25)20-12-11-19(34-4)15-24(20)35-5/h6-15,26H,1-5H3,(H,29,31)(H,30,33) |
InChI Key |
IEQHBJQTPGJDJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=C(C=C(C=C5)OC)OC)C)C |
Origin of Product |
United States |
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